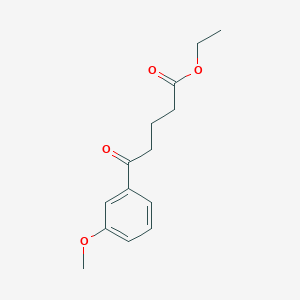

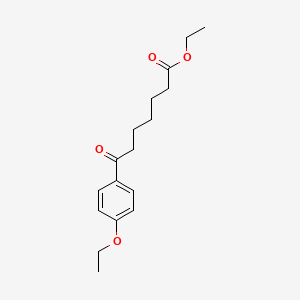

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate (also known as ethyl 7-oxoheptanoate) is a naturally occurring substance found in a variety of plants, including citrus fruits and tomatoes. It has been studied extensively in recent years due to its potential biomedical applications. Ethyl 7-oxoheptanoate has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-microbial properties. In addition, it has been shown to have beneficial effects on cardiovascular health, cognitive performance, and skin health. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for ethyl 7-oxoheptanoate.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate may serve as a precursor in the synthesis of indole derivatives, which have demonstrated significant antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s potential to contribute to the development of new antiviral agents is rooted in the versatile indole scaffold, which can bind with high affinity to multiple receptors, aiding in the creation of novel therapeutic agents.

Anti-inflammatory Applications

The indole nucleus, which can be synthesized using Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, is found in many bioactive compounds with anti-inflammatory properties . This suggests that derivatives of this compound could be explored for their efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.

Anticancer Applications

Indole derivatives, which can be synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, have been identified to possess anticancer activities . Research into these derivatives could lead to the development of new chemotherapeutic agents that target specific cancer cells or pathways.

Antimicrobial Applications

The structural versatility of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate allows for the creation of indole-based derivatives with antimicrobial properties . These derivatives could be potent against a variety of microbial pathogens, offering a pathway to novel antibiotics.

Antidiabetic Applications

Indole derivatives, potentially synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, have shown promise in antidiabetic research . Their ability to modulate biological pathways related to diabetes could lead to new therapeutic strategies for managing this chronic condition.

Antimalarial Applications

The compound’s utility in synthesizing indole derivatives also extends to antimalarial applications. These derivatives have been studied for their potential to inhibit the growth of malaria-causing parasites, providing a foundation for new antimalarial drugs .

Anticholinesterase Activities

Research has indicated that indole derivatives exhibit anticholinesterase activities, which are crucial in treating neurodegenerative diseases like Alzheimer’s . Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate could be instrumental in synthesizing these biologically active molecules.

Antioxidant Properties

Lastly, the antioxidant properties of indole derivatives, which can be synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, are noteworthy . Antioxidants play a vital role in protecting cells from oxidative stress, and these derivatives could contribute to the development of protective therapies against oxidative damage.

Eigenschaften

IUPAC Name |

ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-20-15-12-10-14(11-13-15)16(18)8-6-5-7-9-17(19)21-4-2/h10-13H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBJISMEWYEETQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645782 |

Source

|

| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898757-54-5 |

Source

|

| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.